oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]butan-2-amine
Overview
Description
Oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]butan-2-amine is a complex organic compound that combines the properties of oxalic acid and a trifluoromethylated amine. Oxalic acid, also known as ethanedioic acid, is a simple dicarboxylic acid with the formula (COOH)₂. The trifluoromethylated amine component introduces unique chemical properties due to the presence of the trifluoromethyl group, which is known for its electron-withdrawing effects and stability.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those requiring the unique properties of the trifluoromethyl group.
Biology
In biological research, the compound can be used to study the effects of trifluoromethylated amines on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine
In medicine, the compound’s unique properties may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound can be used in the development of new materials, particularly those requiring the stability and electron-withdrawing properties of the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]butan-2-amine typically involves multiple steps:
Formation of the Trifluoromethylated Phenoxy Intermediate: This step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form 2-[3-(trifluoromethyl)phenoxy]ethyl halide.
Amine Alkylation: The intermediate is then reacted with butan-2-amine under basic conditions to form the desired amine product.
Oxalic Acid Coupling: Finally, the amine product is coupled with oxalic acid under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitriles.
Reduction: Reduction reactions can target the oxalic acid component, potentially reducing it to glycolic acid or other simpler carboxylic acids.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of glycolic acid or other carboxylic acids.
Substitution: Formation of substituted amines or thiols.
Mechanism of Action
The mechanism of action of oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets due to its electron-withdrawing properties, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Amines: Compounds such as N-(trifluoromethyl)aniline share similar properties but lack the oxalic acid component.
Oxalic Acid Derivatives: Compounds like oxalic acid diethyl ester share the oxalic acid component but lack the trifluoromethylated amine.
Uniqueness
The combination of oxalic acid and a trifluoromethylated amine in a single molecule provides unique properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO.C2H2O4/c1-3-10(2)17-7-8-18-12-6-4-5-11(9-12)13(14,15)16;3-1(4)2(5)6/h4-6,9-10,17H,3,7-8H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZIZESLIVRVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=CC=CC(=C1)C(F)(F)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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